5-(Pyridin-2-yl)thiophene-2-sulfonic acid is an organic compound classified as a sulfonic acid derivative. It belongs to the broader category of thienopyridines and is characterized by its unique structure, which incorporates both thiophene and pyridine rings. This compound has garnered attention in various scientific fields due to its potential applications in pharmaceuticals and material sciences.
5-(Pyridin-2-yl)thiophene-2-sulfonic acid can be categorized under several chemical classifications:
This compound is recognized for its structural complexity, which allows it to participate in a variety of chemical reactions and interactions.
The synthesis of 5-(Pyridin-2-yl)thiophene-2-sulfonic acid involves several methods, primarily focusing on the functionalization of thiophene and pyridine moieties. One effective method includes:
These synthetic routes require careful optimization of reaction conditions such as temperature, solvent choice, and catalyst presence to maximize yield and purity.
The molecular formula for 5-(Pyridin-2-yl)thiophene-2-sulfonic acid is , with a molar mass of approximately 240.3 g/mol. Its structure features:
The IUPAC name for this compound is 5-(pyridin-2-yl)thiophene-2-sulfonic acid, with notable identifiers including:
C1=CC=C(S1)C(=C(C=N)N(C=CC=C(C=N)N))S(=O)(=O)C1=CC=C(C=N)C=C1
This structural data provides insights into its reactivity patterns and potential interactions with biological systems.
5-(Pyridin-2-yl)thiophene-2-sulfonic acid can participate in various chemical reactions, including:
These reactions are crucial for modifying the compound for specific applications in drug development or materials science.
The mechanism of action for 5-(Pyridin-2-yl)thiophene-2-sulfonic acid largely depends on its interactions at a molecular level within biological systems. It may function by:
These mechanisms are critical for understanding its potential therapeutic applications.
These properties influence how the compound behaves in various environments, impacting its usability in different scientific applications.
5-(Pyridin-2-yl)thiophene-2-sulfonic acid has several notable applications:
These applications highlight the versatility of 5-(Pyridin-2-yl)thiophene-2-sulfonic acid across different scientific domains.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6